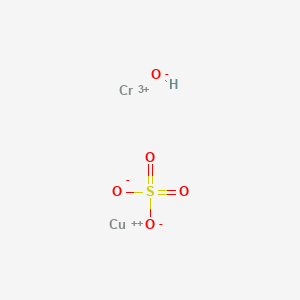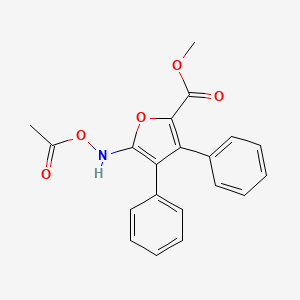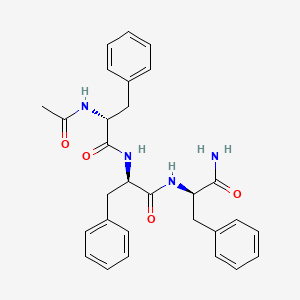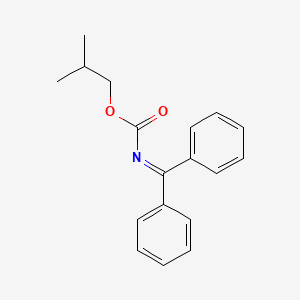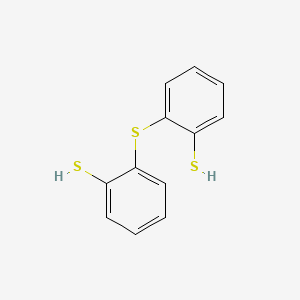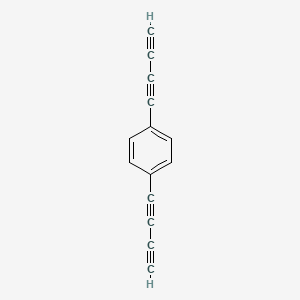
1,4-Di(buta-1,3-diyn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(buta-1,3-diyn-1-yl)benzene is an organic compound with the molecular formula C14H6. It consists of a benzene ring substituted with two buta-1,3-diyn-1-yl groups at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di(buta-1,3-diyn-1-yl)benzene can be synthesized through oxidative acetylene coupling reactions. One common method involves the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(buta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
1,4-Di(buta-1,3-diyn-1-yl)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 1,4-Di(buta-1,3-diyn-1-yl)benzene exerts its effects is primarily through its conjugated triple bonds. These bonds allow for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity enables it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-1,3-butadiyne: Similar structure but with phenyl groups instead of buta-1,3-diyn-1-yl groups.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Contains additional phenyl groups, leading to different electronic properties.
1,4-Diphenylbut-1,3-diyne: Another related compound with phenyl groups.
Uniqueness
1,4-Di(buta-1,3-diyn-1-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated triple bonds. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
141135-35-5 |
|---|---|
Fórmula molecular |
C14H6 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1,4-bis(buta-1,3-diynyl)benzene |
InChI |
InChI=1S/C14H6/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h1-2,9-12H |
Clave InChI |
LJUJUOAJNJHKDO-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CC1=CC=C(C=C1)C#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


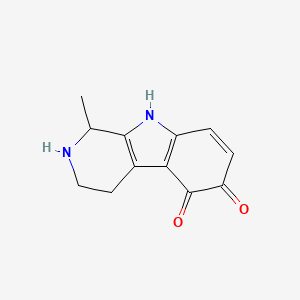
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
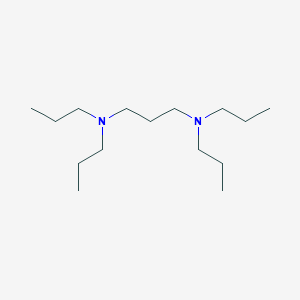
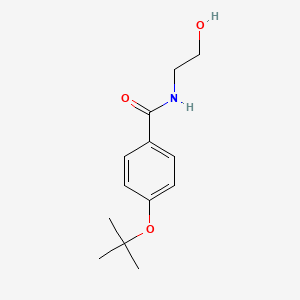
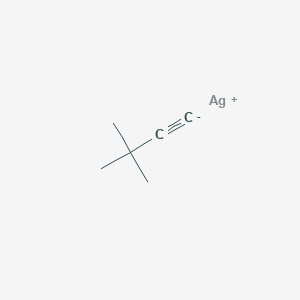
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
